![molecular formula C7H16O2 B562262 2-Methyl-d3-2-propyl-1,3-propanediol CAS No. 1185023-23-7](/img/structure/B562262.png)
2-Methyl-d3-2-propyl-1,3-propanediol
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Overview
Description
“2-Methyl-d3-2-propyl-1,3-propanediol” is a simple alkyl diol . It is also known as “2,2-Bis(hydroxymethyl)pentane” with a linear formula of CH3C(CH2OH)2CH2CH2CH3 and an empirical formula of C7H16O2 .
Molecular Structure Analysis
The molecular structure of “2-Methyl-d3-2-propyl-1,3-propanediol” is represented by the formula C7H16O2 . It has a molecular weight of 132.2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-d3-2-propyl-1,3-propanediol” include a melting point of 57-59 °C (lit.), a boiling point of 230 °C/753 mmHg (lit.), and a density of 0.9744 (rough estimate) .Scientific Research Applications
Solid Polymer Electrolytes for Lithium Metal Batteries
This compound is used in the preparation of solid polymer electrolytes, which are essential components in lithium metal batteries due to their stability and high ionic conductivity .
Precursor for Polymethyl Methacrylate (PMMA) Glass
Through a partial oxidation process, 2-Methyl-1,3-propanediol can be converted into methyl methacrylate, a precursor for PMMA glass, commonly known as acrylic or plexiglass .
Synthesis of Biodegradable Thermoplastic Elastomer
The compound is involved in the synthesis of biodegradable thermoplastic elastomers via condensation reactions. These materials combine the properties of rubber with the recyclability and processing advantages of plastics .
Antimicrobial Properties in Cosmetics
It has good antimicrobial properties and acts as a preservative booster in cosmetic formulations. It also helps control viscosity and enhances fragrance spreading in perfumes .
Mechanism of Action
Target of Action
2-Methyl-d3-2-propyl-1,3-propanediol (MPP) is a simple alkyl diol which has sedative, anticonvulsant, and muscle relaxant effects . It is both a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol, as well as other derivatives .
Mode of Action
MPP produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions . Smaller doses produce muscular relaxation and sedation .
Biochemical Pathways
It is known that it is a synthetic precursor to, and an active metabolite of the tranquilizers meprobamate and carisoprodol . These tranquilizers are known to affect the central nervous system, suggesting that MPP may also interact with biochemical pathways in the central nervous system.
Result of Action
The primary result of MPP’s action is the induction of sedation, anticonvulsant effects, and muscle relaxation . It achieves this by causing reversible flaccid paralysis of skeletal muscles .
Action Environment
The action environment of MPP is likely to be the central nervous system, given its sedative, anticonvulsant, and muscle relaxant effects . Environmental factors such as temperature, pH, and the presence of other substances could potentially influence MPP’s action, efficacy, and stability.
Safety and Hazards
properties
IUPAC Name |
2-propyl-2-(trideuteriomethyl)propane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-4-7(2,5-8)6-9/h8-9H,3-6H2,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZZUPJFERSVRN-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC)(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849617 |
Source
|
Record name | 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-d3-2-propyl-1,3-propanediol | |
CAS RN |
1185023-23-7 |
Source
|
Record name | 2-(~2~H_3_)Methyl-2-propylpropane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40849617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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